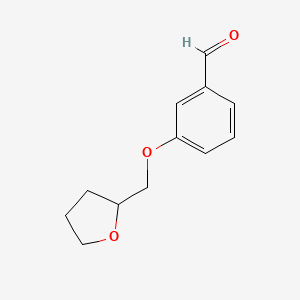

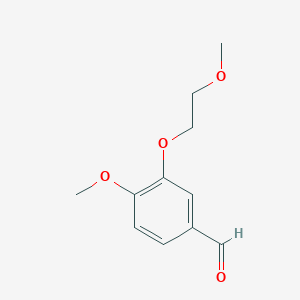

4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde

Overview

Description

4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde (4MMEB) is a versatile compound that has been used in a variety of scientific applications. It is a colorless, water-soluble, and slightly volatile liquid with a characteristic odor. 4MMEB is an important intermediate in the synthesis of many biologically active compounds, and has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, 4MMEB has been used in the synthesis of a variety of other compounds, including heterocyclic compounds, polymers, and other materials.

Scientific Research Applications

Microwave and Traditional Solvothermal Syntheses

A study compared microwave and traditional solvothermal syntheses of Co(II) complexes involving derivatives of methoxy-benzaldehydes, highlighting the efficiency of microwave heating in crystal quality and synthesis time. The research explored the structures, magnetic properties, and electrospray ionization mass spectrometry (ESI-MS) findings, revealing potential applications in designing new cluster architectures with specific magnetic properties (Zhang et al., 2013).

Synthesis and Characterization of Electrically Conductive Polymers

Another research focused on the synthesis of bis-aldehyde monomers for the production of electrically conductive pristine polyazomethines. This study synthesized various aldehyde monomers, including derivatives of methoxy-benzaldehydes, and characterized the resulting polymers through various spectroscopic and physical techniques. The electrically conductive properties of these polymers suggest their application in electronics and materials science (Hafeez et al., 2019).

Kinetics and Mechanism of Oxidation

Research on the oxidation kinetics of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium provided insights into the reaction mechanism and formation of corresponding carboxylic acids. This study has implications for understanding the chemical behavior of methoxy-benzaldehyde derivatives in various industrial and environmental processes (Malik et al., 2016).

Spectroscopic and Structural Analysis

Another significant application involves the synthesis of aluminum and zinc quinolates with styryl substituents, including methoxy-benzaldehyde derivatives, to investigate their spectroscopic, thermal, and optical properties. These complexes demonstrated enhanced thermal stability and solubility, making them suitable for applications in optoelectronic devices and photoluminescence (Barberis & Mikroyannidis, 2006).

Properties

IUPAC Name |

4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRITOOPJGZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424469 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116168-89-9 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.